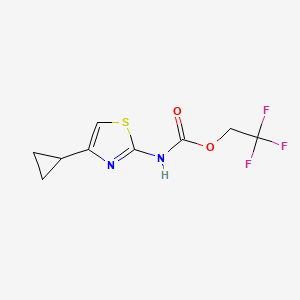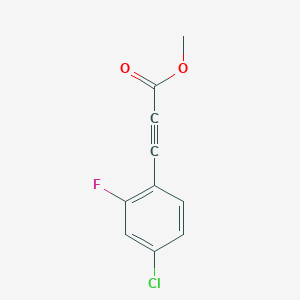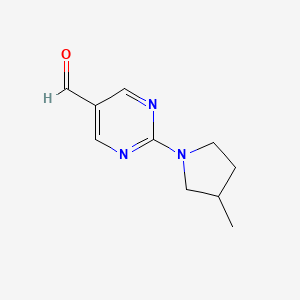
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a butan-2-yl group, a formyl group, and a carboxylic acid group attached to the indole core, making it a molecule of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. The butan-2-yl group can be introduced through alkylation reactions, while the formyl and carboxylic acid groups can be added via formylation and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid group.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Introduction of nitro, halogen, or sulfonyl groups to the indole ring.
Aplicaciones Científicas De Investigación
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA or RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-(Butan-2-yl)-1H-indole-2-carboxylic acid: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
3-Formyl-1H-indole-2-carboxylic acid: Lacks the butan-2-yl group, which may affect its solubility and interaction with biological targets.
1-(Butan-2-yl)-3-methyl-1H-indole-2-carboxylic acid: Contains a methyl group instead of a formyl group, leading to different chemical and biological properties.
Uniqueness
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid is unique due to the presence of both the butan-2-yl and formyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
1-butan-2-yl-3-formylindole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-3-9(2)15-12-7-5-4-6-10(12)11(8-16)13(15)14(17)18/h4-9H,3H2,1-2H3,(H,17,18) |
Clave InChI |
GOTHRJYMIHUCPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C2=CC=CC=C2C(=C1C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13193243.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B13193244.png)



![1-[(1H-Imidazol-4-yl)methyl]piperazine](/img/structure/B13193268.png)
![4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile](/img/structure/B13193275.png)

amine](/img/structure/B13193289.png)
![3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)

![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)
